2-Bromobenzo[d]thiazole-5-carboxylic acid

Physicochemical properties Chromatographic separation Lipophilicity

2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS 933750-20-0) is a heterocyclic aromatic compound belonging to the benzothiazole class, featuring a bromine atom at the 2-position and a carboxylic acid group at the 5-position on the fused benzene-thiazole scaffold. With a molecular weight of 258.09 g/mol and molecular formula C8H4BrNO2S, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, where the bromo substituent enables further functionalization via cross-coupling reactions while the carboxylic acid moiety provides a handle for amidation, esterification, or conjugation.

Molecular Formula C8H4BrNO2S
Molecular Weight 258.09 g/mol
Cat. No. B12342225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[d]thiazole-5-carboxylic acid
Molecular FormulaC8H4BrNO2S
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)N=C(S2)Br
InChIInChI=1S/C8H4BrNO2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12)
InChIKeyBQDDOZPTTIKPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzo[d]thiazole-5-carboxylic Acid: Procurement Guide for Research-Grade Benzothiazole Building Blocks


2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS 933750-20-0) is a heterocyclic aromatic compound belonging to the benzothiazole class, featuring a bromine atom at the 2-position and a carboxylic acid group at the 5-position on the fused benzene-thiazole scaffold [1]. With a molecular weight of 258.09 g/mol and molecular formula C8H4BrNO2S, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, where the bromo substituent enables further functionalization via cross-coupling reactions while the carboxylic acid moiety provides a handle for amidation, esterification, or conjugation [2].

Why Generic Substitution of 2-Bromobenzo[d]thiazole-5-carboxylic Acid Fails: Evidence-Based Positional Isomer and Reactivity Constraints


The substitution pattern of 2-bromobenzo[d]thiazole-5-carboxylic acid—specifically the bromine at position 2 and the carboxylic acid at position 5—defines a unique chemical identity that cannot be interchanged with regioisomeric analogs (e.g., 2-bromo-6-carboxylic acid, 4-bromo-2-carboxylic acid, or 5-bromo-2-carboxylic acid variants) without altering downstream synthetic outcomes [1]. In cross-coupling applications, the electronic and steric environment of the 2-position bromine dictates both reaction kinetics and regioselectivity; Suzuki-Miyaura coupling of 2-bromobenzothiazole scaffolds has been optimized to provide good yields of 2-arylbenzothiazoles [2]. Shifting the bromine or carboxylic acid position modifies the compound‘s reactivity profile, chromatographic behavior, and biological target engagement—making direct substitution with a positional isomer scientifically invalid for research reproducibility.

Quantitative Differentiation Evidence for 2-Bromobenzo[d]thiazole-5-carboxylic Acid Versus Positional Isomers


Physicochemical Differentiation: 5-Carboxylic Acid vs. 6-Carboxylic Acid Isomers

While the target compound (2-bromobenzo[d]thiazole-5-carboxylic acid) and its 6-carboxylic acid positional isomer share identical molecular formula (C8H4BrNO2S) and molecular weight (258.09 g/mol), they exhibit distinct physicochemical properties that directly impact purification and analytical workflows . The 6-carboxylic acid isomer has an XLogP3 value of 3.1 and a boiling point of 444.1 °C at 760 mmHg , whereas the target 5-carboxylic acid compound has an XLogP3-AA of 2.9 [1].

Physicochemical properties Chromatographic separation Lipophilicity

Positional Isomer Differentiation via InChIKey and Structural Uniqueness

The target compound has the InChIKey BQDDOZPTTIKPEF-UHFFFAOYSA-N, which uniquely encodes the 2-bromo-5-carboxylic acid substitution pattern [1]. In contrast, the 6-carboxylic acid positional isomer has the InChIKey ICKXPLAJDFRFME-UHFFFAOYSA-N . This difference in canonical structural representation confirms that these are distinct chemical entities rather than interchangeable synonyms.

Compound identity Database registration Procurement quality control

Suzuki-Miyaura Cross-Coupling Reactivity of 2-Bromobenzothiazole Scaffolds

The 2-bromobenzothiazole motif has been established as an effective electrophilic partner in Suzuki-Miyaura cross-coupling reactions. In a palladium-catalyzed protocol, 2-bromobenzothiazole coupled with aryl boronic acids to provide 2-arylbenzothiazole derivatives in good yields [1]. The presence of the carboxylic acid group at the 5-position of the target compound adds orthogonal reactivity, enabling sequential derivatization strategies not possible with non-carboxylated 2-bromobenzothiazole.

Palladium catalysis C-C bond formation Synthetic methodology

Benzothiazole Scaffold Pharmacological Relevance: Class-Level Bioactivity Context

Benzothiazole-based derivatives have demonstrated potent anticancer activity in multiple studies. In a 2022 study, carboxylic acid derivatives bearing the benzothiazole core exhibited anticancer activities with IC50 values of 0.73-0.89 µM against MCF-7 breast cancer cells and 2.54-2.80 µM against HepG-2 liver cancer cells [1]. These compounds also showed VEGFR-2 inhibitory activity with IC50 values of 0.15-0.19 µM, comparable to the reference standard sorafenib (IC50 = 0.12 µM) [1].

Anticancer agents Kinase inhibition Medicinal chemistry

Bifunctional Reactivity: Orthogonal Derivatization Pathways

The presence of both a bromo group and a carboxylic acid on the same benzothiazole scaffold creates a bifunctional building block with orthogonal reactivity, offering a powerful platform for constructing complex molecular architectures [1]. The C2-bromo position enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the C5-carboxylic acid allows independent amidation, esterification, or reduction without interference between the two reactive sites.

Bifunctional building block Orthogonal reactivity Sequential synthesis

Validated Application Scenarios for 2-Bromobenzo[d]thiazole-5-carboxylic Acid in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitor Candidates

The benzothiazole-5-carboxylic acid scaffold has been validated in the development of dual VEGFR-2/EGFR inhibitors, with carboxylic acid derivatives showing IC50 values of 0.73-0.89 µM against MCF-7 breast cancer cells and VEGFR-2 inhibitory activity of 0.15-0.19 µM [1]. 2-Bromobenzo[d]thiazole-5-carboxylic acid provides a bifunctional entry point to this privileged scaffold class, enabling SAR exploration through C2-arylation while maintaining the C5-carboxylic acid pharmacophore [1][2].

Organic Synthesis: Suzuki-Miyaura Cross-Coupling for 2-Arylbenzothiazole Libraries

The 2-bromobenzothiazole motif has been established as an effective substrate for palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, yielding 2-arylbenzothiazole derivatives in good yields [3]. The 5-carboxylic acid variant retains this cross-coupling competency while adding a second derivatizable handle, making it suitable for generating diverse compound libraries with multiple functionalization vectors [3].

Chemical Biology: Bifunctional Probe and Bioconjugate Synthesis

The orthogonal reactivity profile of 2-bromobenzo[d]thiazole-5-carboxylic acid—with C2-Br for cross-coupling diversification and C5-COOH for amide bond formation—enables sequential derivatization without protecting group manipulation [2]. This bifunctionality is particularly valuable for synthesizing chemical biology probes where one site can be elaborated into a targeting moiety or fluorophore while the other serves as a linker attachment point [2].

Materials Chemistry: Benzothiazole-Containing Conjugated Polymers and OLED Precursors

Benzothiazole derivatives serve as electron-deficient heterocyclic building blocks in conjugated polymers and organic electronic materials. The 2-bromo substituent on 2-bromobenzo[d]thiazole-5-carboxylic acid provides a cross-coupling handle for incorporation into extended π-conjugated systems, while the carboxylic acid group can be converted to esters or amides for solubility tuning or surface anchoring [2]. This dual functionality supports the rational design of materials with tailored electronic and processing properties [2].

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